molecular formula C25H30O2Si B14127674 C25H30O2Si

C25H30O2Si

Katalognummer: B14127674
Molekulargewicht: 390.6 g/mol
InChI-Schlüssel: VWNLGHYKNSRFNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is a member of the organosilicon family, which are compounds containing carbon-silicon bonds. Organosilicon compounds are widely used in various industrial applications due to their unique properties, such as thermal stability, flexibility, and resistance to chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethylphenoxy)(pentyloxy)diphenylsilane typically involves the reaction of diphenylsilane with 3-ethylphenol and pentyloxy groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as platinum or palladium , to facilitate the formation of the carbon-silicon bonds. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of (3-Ethylphenoxy)(pentyloxy)diphenylsilane can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Ethylphenoxy)(pentyloxy)diphenylsilane: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

(3-Ethylphenoxy)(pentyloxy)diphenylsilane: has several applications in scientific research:

Wirkmechanismus

The mechanism by which (3-Ethylphenoxy)(pentyloxy)diphenylsilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of complex molecular structures. These interactions are crucial in applications such as drug delivery, where the compound can encapsulate and release therapeutic agents in a controlled manner .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-Ethylphenoxy)(pentyloxy)diphenylsilane: is unique due to its specific combination of phenoxy and pentyloxy groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications requiring high thermal stability and resistance to chemical degradation .

Eigenschaften

Molekularformel

C25H30O2Si

Molekulargewicht

390.6 g/mol

IUPAC-Name

1-[4-[tert-butylsilyloxy(diphenyl)methyl]phenyl]ethanol

InChI

InChI=1S/C25H30O2Si/c1-19(26)20-15-17-23(18-16-20)25(27-28-24(2,3)4,21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-19,26H,28H2,1-4H3

InChI-Schlüssel

VWNLGHYKNSRFNR-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O[SiH2]C(C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.